tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate
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Overview
Description
Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyanotetrahydrothiopyran ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl 4-cyano-tetrahydro-2H-pyran-4-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate: This compound lacks the cyano group present in this compound, which may affect its reactivity and applications.
Tert-butyl (4-hydroxybutan-2-yl)carbamate: This compound has a hydroxyl group instead of a cyano group, leading to different chemical properties and uses.
Tert-butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
tert-butyl N-(4-cyanothian-4-yl)carbamate |
InChI |
InChI=1S/C11H18N2O2S/c1-10(2,3)15-9(14)13-11(8-12)4-6-16-7-5-11/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
QUPURUSULLBNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)C#N |
Origin of Product |
United States |
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